3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-naphthaldehyde and 3-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, hydroxylated compounds.
Scientific Research Applications
3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one: Similar structure with an ethoxy group on the phenyl ring.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Contains a dimethylamino group instead of an ethoxy group.
1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Features hydroxyl and trimethoxy groups.
Uniqueness
3-Ethoxy-1-(naphthalen-1-yl)prop-2-en-1-one is unique due to its specific ethoxy substitution on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
821003-97-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-ethoxy-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O2/c1-2-17-11-10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3 |
InChI Key |
NBTHWWVNEWVCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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